1-Amino-2-phenylcyclopropanecarboxylic acid, cis-
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Overview
Description
Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to achieve cyclopropanation.
Industrial Production Methods
Industrial production methods often involve scalable and sustainable processes. For example, solvent-free N-Boc deprotection using hydrogen chloride gas in solvent-free conditions is an efficient and scalable method .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: A simpler analog with similar structural features.
Coronamic Acid: Another cyclopropane amino acid with distinct biological activities.
Norcoronamic Acid: A related compound with variations in the side chain.
Uniqueness
Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties compared to other cyclopropane amino acids .
Properties
CAS No. |
129101-43-5 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-,10-/m0/s1 |
InChI Key |
MRUPFDZGTJQLCH-WPRPVWTQSA-N |
Isomeric SMILES |
C1[C@H]([C@@]1(C(=O)O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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